molecular formula C19H14ClN2NaO5 B12727604 Oxazepam monosodium succinate CAS No. 34332-52-0

Oxazepam monosodium succinate

Katalognummer: B12727604
CAS-Nummer: 34332-52-0
Molekulargewicht: 408.8 g/mol
InChI-Schlüssel: HLXIPDOKNUEODM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazepam monosodium succinate is a derivative of oxazepam, a benzodiazepine used primarily for its anxiolytic, sedative, and muscle relaxant properties. Oxazepam is commonly prescribed for the treatment of anxiety disorders, insomnia, and symptoms associated with alcohol withdrawal. The monosodium succinate form is a salt derivative that enhances the solubility and stability of oxazepam, making it more suitable for certain pharmaceutical formulations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxazepam monosodium succinate typically involves the following steps:

    Formation of Oxazepam: Oxazepam is synthesized from diazepam through a process of hydrolysis and subsequent cyclization. Diazepam is first hydrolyzed to form desmethyldiazepam, which is then cyclized to produce oxazepam.

    Formation of Oxazepam Hemisuccinate: Oxazepam is reacted with succinic anhydride in the presence of a base such as pyridine to form oxazepam hemisuccinate.

    Formation of this compound: The oxazepam hemisuccinate is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for the hydrolysis and cyclization steps to ensure precise control over reaction conditions.

    Purification: Employing techniques such as crystallization and filtration to purify the intermediate and final products.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxazepam monosodium succinate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in oxazepam hemisuccinate can be hydrolyzed under acidic or basic conditions to release oxazepam and succinic acid.

    Oxidation: Oxazepam can undergo oxidation reactions, particularly at the 3-hydroxy group, leading to the formation of oxazepam quinone.

    Reduction: Reduction of oxazepam can occur at the 7-chloro group, resulting in the formation of deschloro-oxazepam.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reaction conditions typically involving heating to accelerate the reaction.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Hydrolysis: Oxazepam and succinic acid.

    Oxidation: Oxazepam quinone.

    Reduction: Deschloro-oxazepam.

Wissenschaftliche Forschungsanwendungen

Oxazepam monosodium succinate has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of benzodiazepines under various chemical conditions.

    Biology: Investigated for its effects on neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.

    Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of anxiety, insomnia, and alcohol withdrawal.

    Industry: Utilized in the development of pharmaceutical formulations with improved solubility and stability.

Wirkmechanismus

Oxazepam monosodium succinate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at GABA(A) receptors in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to the opening of chloride channels, resulting in hyperpolarization of neurons and a decrease in neuronal excitability. This mechanism underlies the anxiolytic, sedative, and muscle relaxant properties of oxazepam.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diazepam: A benzodiazepine with a longer half-life and broader range of indications.

    Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties but different pharmacokinetic profiles.

    Temazepam: Primarily used for the treatment of insomnia, with a different metabolic pathway compared to oxazepam.

Uniqueness of Oxazepam Monosodium Succinate

This compound is unique due to its enhanced solubility and stability, making it more suitable for certain pharmaceutical formulations. Additionally, its relatively simple metabolism and lower susceptibility to pharmacokinetic variability make it a preferred choice for patients with specific metabolic conditions.

Eigenschaften

CAS-Nummer

34332-52-0

Molekularformel

C19H14ClN2NaO5

Molekulargewicht

408.8 g/mol

IUPAC-Name

sodium;4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoate

InChI

InChI=1S/C19H15ClN2O5.Na/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24;/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24);/q;+1/p-1

InChI-Schlüssel

HLXIPDOKNUEODM-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)[O-].[Na+]

Verwandte CAS-Nummern

4700-56-5 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.